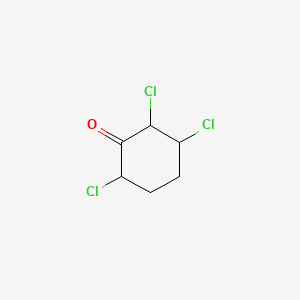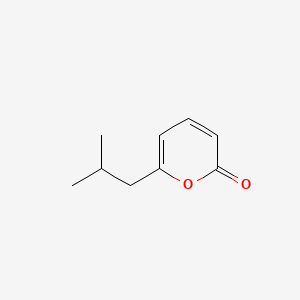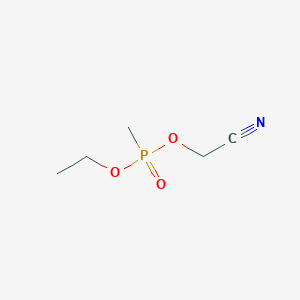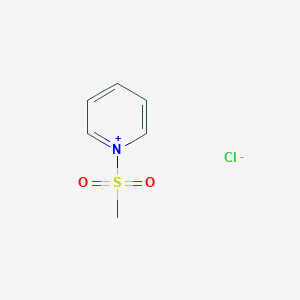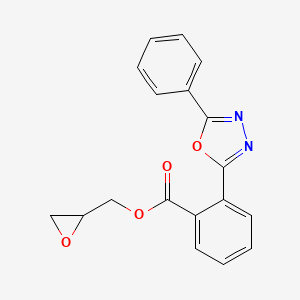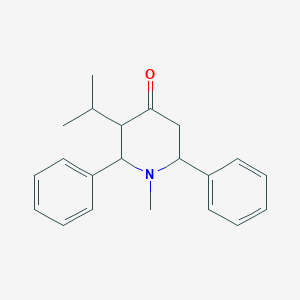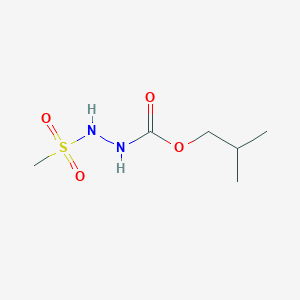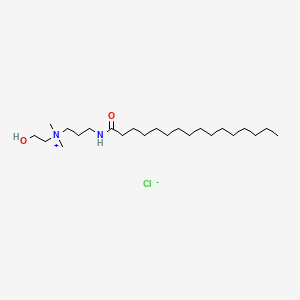
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride typically involves the reaction of palmitic acid with 3-dimethylaminopropylamine to form the corresponding amide. This intermediate is then quaternized with 2-chloroethanol to yield the final product. The reaction conditions usually require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a polar solvent and a moderate temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in aqueous solutions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
科学的研究の応用
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell culture media to enhance cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
作用機序
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the membrane structure, increasing its permeability. The compound can also form micelles, which encapsulate hydrophobic molecules and facilitate their transport across cell membranes.
類似化合物との比較
Similar Compounds
(2-Hydroxyethyl)dimethyl(3-stearamidopropyl)ammonium chloride: This compound has a similar structure but with a stearic acid-derived tail instead of a palmitic acid-derived tail.
(2-Hydroxyethyl)dimethyl(3-oleamidopropyl)ammonium chloride: This compound features an oleic acid-derived tail, providing different hydrophobic properties.
Uniqueness
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is unique due to its specific hydrophobic tail length, which influences its surfactant properties and interactions with biological membranes. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring the stabilization of emulsions and the enhancement of membrane permeability.
特性
CAS番号 |
58930-17-9 |
|---|---|
分子式 |
C23H49ClN2O2 |
分子量 |
421.1 g/mol |
IUPAC名 |
3-(hexadecanoylamino)propyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)24-19-17-20-25(2,3)21-22-26;/h26H,4-22H2,1-3H3;1H |
InChIキー |
NRAJMYBUKHULGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



